Acitretin O-beta-D-glucuronide

Stereochemistry Metabolic pathway Chiral chromatography

Acitretin O-beta-D-glucuronide (CAS 99792-36-6, molecular formula C₂₇H₃₄O₉, molecular weight 502.55 g/mol) is the all-trans O-acyl glucuronide conjugate of the second-generation synthetic retinoid acitretin. Formed endogenously via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the carboxylic acid moiety of acitretin, this compound is the major water-soluble plasma metabolite detected in humans following oral acitretin administration and is excreted predominantly via renal and biliary routes.

Molecular Formula C27H34O9
Molecular Weight 502.56
CAS No. 99792-36-6
Cat. No. B585044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitretin O-beta-D-glucuronide
CAS99792-36-6
Synonyms1-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate β-D-Glucopyranuronic Acid; 
Molecular FormulaC27H34O9
Molecular Weight502.56
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC
InChIInChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1
InChIKeyJBZDSEGJHOGTFE-QOKVZKDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acitretin O-beta-D-Glucuronide (CAS 99792-36-6): A Definitive Phase II Metabolite Reference Standard for Retinoid Bioanalytical Workflows


Acitretin O-beta-D-glucuronide (CAS 99792-36-6, molecular formula C₂₇H₃₄O₉, molecular weight 502.55 g/mol) is the all-trans O-acyl glucuronide conjugate of the second-generation synthetic retinoid acitretin [1]. Formed endogenously via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the carboxylic acid moiety of acitretin, this compound is the major water-soluble plasma metabolite detected in humans following oral acitretin administration and is excreted predominantly via renal and biliary routes [2]. As a fully characterized pharmaceutical reference standard, it serves as a critical impurity marker and metabolite tracer in acitretin drug development, analytical method validation (AMV), and quality control (QC) applications, with traceability to pharmacopeial standards including USP and EP .

Why Acitretin O-beta-D-Glucuronide Cannot Be Interchanged with 13-cis Acitretin Glucuronide or Other In-Class Retinoid Glucuronides


Within the acitretin metabolite family, the all-trans glucuronide (CAS 99792-36-6), the 13-cis glucuronide (CAS 146090-81-5), and the parent drug acitretin (CAS 55079-83-9) exhibit distinct stereochemistry-dependent chromatographic retention, metabolic pathway partitioning, and enzymatic formation kinetics that preclude direct substitution in analytical workflows [1]. The all-trans isomer serves as the primary conjugated metabolite of acitretin, whereas the 13-cis isomer derives from isoacitretin via a metabolic route that is almost exclusively glucuronidation-dominant [2]. Furthermore, acitretin glucuronide as an O-acyl glucuronide is inherently susceptible to pH-dependent hydrolysis and acyl migration, a property not shared by the more stable N-linked retinoid glycoside analogs, rendering lot-specific purity verification essential for quantitative bioanalytical applications [3].

Quantitative Differentiation Evidence for Acitretin O-beta-D-Glucuronide (CAS 99792-36-6) Relative to Closest Analogs


Stereochemical Configuration Dictates Metabolic Pathway Partitioning: All-Trans vs. 13-Cis Acitretin Glucuronide

Acitretin O-beta-D-glucuronide (all-trans, CAS 99792-36-6) and 13-cis Acitretin O-beta-D-glucuronide (CAS 146090-81-5) differ fundamentally in their C13-C14 double-bond geometry. This stereochemical distinction directly governs hepatic metabolic partitioning: in the in situ isolated perfused rat liver, isoacitretin (13-cis) undergoes glucuronidation as the 'major, almost exclusive, route of metabolism,' whereas the all-trans acitretin parent additionally undergoes alpha-oxidation, chain shortening, and O-demethylation alongside glucuronidation [1]. Consequently, the two glucuronide metabolites originate from distinct precursor pools and exhibit different formation kinetics, necessitating separate reference standards for accurate quantification in pharmacokinetic studies.

Stereochemistry Metabolic pathway Chiral chromatography

Distinct pH Optimum for Acitretin Glucuronidation Relative to Other Retinoid Substrates

In noninduced rat liver microsomal UGT assays, acitretin exhibits a uniquely alkaline pH optimum of 8.4 for glucuronide conjugation, sharply divergent from all other retinoid substrates tested [1]. By comparison, the pH optima for all-trans retinoic acid, 9-cis retinoic acid, and all-trans 4-oxo retinoic acid fall within the physiological range of pH 6.9–7.5, while 13-cis retinoic acid peaks at pH 5.4–6.9 [1]. This differential pH sensitivity indicates that acitretin is glucuronidated by a distinct UGT isoform or catalytic microenvironment, with practical consequences for in vitro metabolite generation protocols.

Enzyme kinetics UGT assay optimization pH dependence

Acitretin Ranks Among the Slowest Glucuronidated Retinoids in Microsomal Systems

In noninduced rat liver microsomes, the relative rate of β-glucuronide formation follows the rank order: 9-cis RA > 13-cis RA > all-trans 4-oxo RA > TTNPB > all-trans RA > CD-367 > 13-cis ROL > 9-cis ROL > acitretin > all-trans ROL [1]. Acitretin is glucuronidated more slowly than all major natural and synthetic retinoid carboxylic acids tested, placing it ninth out of ten substrates. This intrinsically low glucuronidation rate has implications for both in vivo clearance and the quantitative yield of synthetic acitretin glucuronide reference material.

Glucuronidation rate Metabolic stability Retinoid ranking

O-Acyl Glucuronide Lability: Intrinsic Chemical Instability Differentiates Acitretin Glucuronide from N-Linked Glycoside Analogs

Acitretin O-beta-D-glucuronide is an O-acyl glucuronide, a class of conjugates known to be 'liable to hydrolysis and retinoid ring oxidation' under physiological and storage conditions [1]. This intrinsic instability has motivated the design and synthesis of stable N-linked glycoside analogs of acitretin that resist hydrolytic degradation [1]. The N-linked analogs demonstrated distinct physicochemical properties and antiproliferative activity profiles compared to the native O-acyl glucuronide [1][2]. O-acyl glucuronides generally undergo pH- and temperature-dependent acyl migration, anomerisation, and hydrolysis on a minute-to-hour timescale at neutral to slightly alkaline pH [3].

Acyl migration Hydrolysis stability Glycoconjugate chemistry

Pharmacokinetic Differentiation: Glucuronide Metabolite Achieves 5-Fold Higher Trough Concentration and 15-Fold Longer Half-Life than Parent Acitretin

Following long-term oral administration of acitretin in psoriatic patients, plasma trough concentrations of the glucuronide metabolite are approximately 5 times higher than those of the parent drug, and the terminal elimination half-life of the metabolite is approximately 15 times longer than that of acitretin itself [1][2]. For context, the terminal elimination half-life of acitretin ranges from 16.5 to 111.1 hours (mean 47.1 hours), while that of the 13-cis metabolite ranges from 36.5 to 249.4 hours (mean 119.4 hours) [3]. The glucuronide conjugate thus serves as a long-lived circulating metabolite pool, making it an essential analyte for therapeutic drug monitoring and bioequivalence studies.

Pharmacokinetics Trough concentration Terminal half-life

Vendor Purity Specifications and Regulatory Compliance: Acitretin O-β-D-Glucuronide as a Pharmacopeial Reference Standard

Commercially available acitretin O-beta-D-glucuronide reference standards are supplied with defined purity specifications: ≥90% by HPLC/GC (Clearsynth, CAT CS-T-47430) and >95% (BOC Sciences, CAT 99792-36-6) , with full characterization including 1H NMR, mass spectrometry, and HPLC chromatographic data . The compound is positioned as a 'fully characterized chemical compound used as a reference standard of API Acitretin' and is compliant with regulatory guidelines for ANDA and NDA submissions, providing traceability against USP and EP pharmacopeial standards . In contrast, the 13-cis isomer (CAS 146090-81-5) is characterized as a separate reference material meeting USP, EMA, JP, and BP standards [1].

Reference standard purity Pharmacopeial compliance Quality control

Optimal Procurement and Application Scenarios for Acitretin O-beta-D-Glucuronide (CAS 99792-36-6)


Analytical Method Development and Validation (AMV) for Acitretin API Impurity Profiling

Acitretin O-beta-D-glucuronide serves as a critical impurity reference standard in stability-indicating RP-HPLC methods for acitretin drug substance and capsule formulations. Its chromatographic retention time (approximately 4.3 min under standard acitretin HPLC conditions at 360 nm detection) must be established against the parent drug peak (19.4 min) to ensure specificity [1]. Procurement of the all-trans glucuronide rather than the 13-cis isomer is mandatory when the method targets the primary Phase II metabolite of the parent drug acitretin, as the two glucuronide isomers may co-elute or exhibit close retention under certain mobile phase conditions. The standard supports ICH Q2(R1) validation parameters including specificity, linearity, accuracy, precision, and solution stability [1][2].

Pharmacokinetic and Bioequivalence Studies Requiring Quantitation of Long-Circulating Metabolite Pool

In bioequivalence and therapeutic drug monitoring studies of acitretin formulations, the glucuronide metabolite must be independently quantified due to its 5-fold higher plasma trough concentration and approximately 15-fold longer terminal half-life compared to the parent drug [3]. Using the correct all-trans glucuronide reference standard (CAS 99792-36-6) enables accurate calibration of LC-MS/MS methods over the clinically relevant concentration range (low ng/mL in plasma after chronic dosing). The compound's characterization as a major plasma metabolite in humans supports its use as a pharmacokinetic endpoint in regulatory ANDA submissions [3][4].

In Vitro UGT Metabolism and Drug-Drug Interaction Studies at Alkaline pH

For laboratories conducting in vitro UGT glucuronidation assays with acitretin as a substrate, the authentic acitretin O-beta-D-glucuronide reference standard is essential for quantifying enzymatic product formation. Critically, the assay must be buffered at pH 8.4 to achieve maximal UGT activity toward acitretin, a condition distinct from the physiological pH range (6.9–7.5) used for other retinoid substrates [5]. The reference standard also supports inhibition studies, as acitretin has been identified as a competitive inhibitor of UGT1A9 (Ki = 3.21–3.5 μM) with potential for clinically significant drug-drug interactions .

Stability-Indicating Method Development with O-Acyl Glucuronide Degradation Monitoring

The intrinsic chemical lability of acitretin O-beta-D-glucuronide as an O-acyl glucuronide—susceptible to pH-dependent hydrolysis, acyl migration, and retinoid ring oxidation [6]—makes it an ideal probe compound for developing and validating stability-indicating analytical methods. Laboratories can use the reference standard to establish forced degradation profiles under acidic, alkaline, oxidative, and thermal stress conditions, distinguishing the parent glucuronide from degradation products such as hydrolyzed aglycone (acitretin), positional isomers from acyl migration, and oxidized ring products. This application is particularly relevant when developing methods that must demonstrate specificity per ICH Q2(R1) guidelines for drugs forming reactive acyl glucuronide metabolites [6].

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